3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes multiple piperazine and pyridazine rings, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of piperazine groups through nucleophilic substitution reactions. The final step involves the attachment of the 4-methylphenyl group via a Friedel-Crafts acylation reaction. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine may serve as a ligand in the study of receptor-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used to develop drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders or cancers.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine and pyridazine rings allow it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methylphenyl)piperazin-1-yl]-(4-methylphenyl)methanone
- [4-(4-Ethylphenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine stands out due to its additional pyridazine ring, which enhances its binding affinity and specificity for certain biological targets. This structural feature makes it a more potent and selective compound for various applications.
Properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-3-25-10-12-26(13-11-25)20-8-9-21(24-23-20)27-14-16-28(17-15-27)22(29)19-6-4-18(2)5-7-19/h4-9H,3,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDPGDCNNOQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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